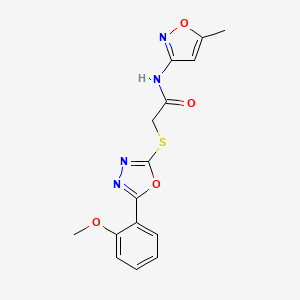

2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Descripción

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic molecules, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure features a 2-methoxyphenyl substituent at position 5 of the oxadiazole ring, a thioether linkage (-S-) at position 2, and an acetamide group connected to a 5-methylisoxazole moiety.

Propiedades

IUPAC Name |

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-9-7-12(19-23-9)16-13(20)8-24-15-18-17-14(22-15)10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKGHRAWZIKZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel oxadiazole derivative that has garnered attention for its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of the specified compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of oxadiazole derivatives typically involves several steps including the formation of hydrazones and cyclization reactions. The specific compound can be synthesized through a multistep process that includes:

- Formation of Hydrazone : Reaction of 2-methoxybenzohydrazide with appropriate aldehydes.

- Cyclization : The hydrazone undergoes cyclization to form the oxadiazole ring.

- Thioether Formation : The introduction of a thioether group enhances the biological activity.

- Final Acetamide Derivation : The introduction of the isoxazole moiety completes the synthesis.

Antiproliferative Effects

Recent studies have shown that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound were tested against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines using the MTT assay. Results indicated that certain derivatives displayed cytotoxicity with IC50 values in the micromolar range .

The mechanism by which these compounds exert their antiproliferative effects often involves inhibition of key enzymes such as topoisomerase I. Molecular docking studies suggest that these compounds can effectively bind to the active sites of target enzymes, disrupting their function and leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been explored for their antimicrobial potential. Studies have reported that certain derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of oxadiazole derivatives. Key findings include:

- Substituents : The presence of electron-donating groups (like methoxy) on the aromatic ring enhances biological activity.

- Functional Groups : Incorporation of thioether and isoxazole groups contributes to improved potency against cancer cells and pathogens.

Case Study 1: Anticancer Evaluation

A study evaluated a library of oxadiazole derivatives similar to this compound for their anticancer properties. The results indicated that certain compounds exhibited strong cytotoxic effects on various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of synthesized oxadiazole compounds against clinical strains of bacteria. The study reported that specific derivatives showed promising results with significant antibacterial activity comparable to established antibiotics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Oxadiazoles have been extensively studied for their anticancer properties. Research indicates that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives similar to 2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown promising results against various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Properties

Compounds featuring oxadiazole structures are also noted for their antimicrobial activities. The presence of the thio group in this compound may enhance its interaction with microbial enzymes or membranes, leading to increased efficacy against bacterial and fungal strains. Studies have reported that similar oxadiazole derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has suggested that oxadiazole-containing compounds can possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds attractive for treating conditions such as arthritis and other inflammatory diseases. Preclinical studies have demonstrated that certain oxadiazole derivatives can reduce inflammation markers in vitro and in vivo .

Agricultural Applications

Pesticidal Activity

The incorporation of oxadiazole derivatives into agrochemicals has shown potential in pest control. The unique structure of this compound may confer specific herbicidal or insecticidal properties. Preliminary studies indicate that similar compounds can effectively target pests while minimizing toxicity to non-target organisms .

Materials Science

Polymer Chemistry

In materials science, oxadiazole-based compounds are being explored for their potential in creating advanced polymer materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices may improve their performance in applications ranging from electronics to protective coatings .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

- Compound 154 (): 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide Key Differences: The 4-chlorophenyl group (electron-withdrawing, EWG) replaces the 2-methoxyphenyl (EDG). Activity: Demonstrated potent anticancer activity against A549 cells (IC₅₀ = 3.8 μM) with 25-fold selectivity over HEK normal cells. Halogens like chlorine enhance cytotoxicity compared to EDGs .

MLS001003847 () : 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- 825610-75-1 (): 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide Key Differences: Additional methoxy group at position 4, increasing lipophilicity (logP predicted higher than mono-methoxy analogs). Molecular Weight: 376.39 g/mol, density 1.42 g/cm³. Enhanced hydrophobicity may influence membrane permeability .

Analogues with Different Heterocyclic Cores

- Compound 5k (): 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Key Differences: Replaces oxadiazole with thiadiazole (sulfur instead of oxygen). No direct bioactivity data reported .

- 851132-38-2 (): 2-((1-(3-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide Key Differences: Imidazole replaces oxadiazole. Implications: Imidazoles are stronger hydrogen bond donors, which may enhance target binding but alter pharmacokinetics .

Physicochemical and Pharmacokinetic Comparison

*Estimated based on structural analogs.

Q & A

Q. What is the standard synthetic route for this compound, and how can reaction conditions be optimized for higher yield?

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the oxadiazole and isoxazole rings. Key signals include:

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

Methodological Answer:

- In Vitro Enzyme Inhibition: Screen against targets like acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using colorimetric assays (e.g., Ellman’s method for AChE) .

- Cytotoxicity Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at concentrations of 1–100 μM .

- Dose-Response Curves: Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models?

Methodological Answer:

- Orthogonal Assays: Validate activity using complementary methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .

- Solubility Checks: Use DLS or nephelometry to rule out aggregation artifacts .

- Metabolic Stability: Assess compound stability in liver microsomes to identify false negatives due to rapid degradation .

Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Map reaction pathways (e.g., transition states in oxadiazole formation) using Gaussian 16 .

- Molecular Docking (AutoDock Vina): Predict binding modes to biological targets (e.g., COX-2 active site) to prioritize derivatives .

- Machine Learning: Train models on PubChem data to predict solubility or toxicity .

| Computational Tool | Application | Outcome Metrics |

|---|---|---|

| Gaussian 16 | Transition state optimization | ΔG‡ < 25 kcal/mol |

| AutoDock Vina | Docking score | Binding affinity < -7.0 kcal/mol |

Q. How to apply statistical experimental design (DoE) to optimize synthesis parameters?

Methodological Answer:

- Factorial Design: Vary temperature (80–120°C), solvent (DMF vs. acetone), and catalyst (K₂CO₃ vs. NaHCO₃) in a 2³ factorial matrix .

- Response Surface Methodology (RSM): Model yield as a function of variables using Minitab or JMP .

- Validation Runs: Confirm optimal conditions (e.g., 100°C, DMF, K₂CO₃) with triplicate experiments .

Q. What mechanistic studies elucidate the role of the 1,3,4-oxadiazole moiety in biological interactions?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with modified oxadiazole substituents (e.g., 2-ethoxy vs. 2-methoxy) and compare IC₅₀ values .

- Isotopic Labeling (¹⁸O/²H): Track metabolic pathways in vitro using LC-MS .

- X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., AChE) to identify key hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.